molecular formula C16H21N3O3 B2791238 N-(1-cyanocyclopentyl)-2-[(2,4-dimethoxyphenyl)amino]acetamide CAS No. 1181547-82-9

N-(1-cyanocyclopentyl)-2-[(2,4-dimethoxyphenyl)amino]acetamide

Cat. No. B2791238
CAS RN: 1181547-82-9
M. Wt: 303.362
InChI Key: ZFUBIGGUEMHQAC-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-[(2,4-dimethoxyphenyl)amino]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as CPP-115 and is a potent inhibitor of an enzyme called GABA aminotransferase (GABA-AT), which plays a crucial role in the metabolism of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.

Scientific Research Applications

CPP-115 has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. Studies have shown that CPP-115 can increase the levels of GABA in the brain, which can help alleviate symptoms of epilepsy, anxiety, and depression. Additionally, CPP-115 has been shown to improve cognitive function and memory in animal models.

Mechanism of Action

CPP-115 works by inhibiting the enzyme GABA-AT, which is responsible for breaking down GABA in the brain. By inhibiting this enzyme, CPP-115 increases the levels of GABA, which can have a calming and relaxing effect on the brain. This mechanism of action is similar to that of other drugs such as benzodiazepines and barbiturates, which also increase the levels of GABA in the brain.
Biochemical and Physiological Effects:
CPP-115 has been shown to have a number of biochemical and physiological effects. Studies have demonstrated that CPP-115 can increase the levels of GABA in the brain, which can help reduce anxiety and depression. Additionally, CPP-115 has been shown to improve cognitive function and memory in animal models. However, it is important to note that the effects of CPP-115 may vary depending on the dosage and duration of treatment.

Advantages and Limitations for Lab Experiments

CPP-115 has several advantages for lab experiments. It is a potent and selective inhibitor of GABA-AT, which makes it a useful tool for studying the role of GABA in various neurological and psychiatric disorders. Additionally, CPP-115 has a long half-life, which allows for sustained inhibition of GABA-AT. However, one limitation of CPP-115 is that it can be toxic at high doses, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on CPP-115. One area of interest is the potential use of CPP-115 in the treatment of epilepsy. Studies have shown that CPP-115 can reduce seizures in animal models, and further research is needed to determine its efficacy in humans. Another area of interest is the use of CPP-115 in the treatment of anxiety and depression. Preliminary studies have shown promising results, but further research is needed to determine its safety and efficacy in humans. Additionally, there is interest in developing more potent and selective inhibitors of GABA-AT, which may have greater therapeutic potential than CPP-115.

Synthesis Methods

The synthesis of CPP-115 involves a multi-step process that requires the use of various reagents and solvents. The first step involves the preparation of 1-cyanocyclopentane carboxylic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2,4-dimethoxyaniline in the presence of a base to yield CPP-115. The overall yield of this process is approximately 30%.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(2,4-dimethoxyanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3/c1-21-12-5-6-13(14(9-12)22-2)18-10-15(20)19-16(11-17)7-3-4-8-16/h5-6,9,18H,3-4,7-8,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFUBIGGUEMHQAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NCC(=O)NC2(CCCC2)C#N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2-[(2,4-dimethoxyphenyl)amino]acetamide

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